

Introduction: The Significance of 2-Chloro-5-nitropyridine

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Compound of Interest

Compound Name: 2-Chloro-5-nitropyridine

Cat. No.: B1586499

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2-Chloro-5-nitropyridine ($C_5H_3ClN_2O_2$) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various bioactive molecules and functional materials.[1] [2] The presence of an electron-withdrawing nitro group and a labile chlorine atom on the pyridine ring makes it a versatile precursor for nucleophilic substitution reactions.[3] Understanding its solid-state structure is paramount for controlling reaction pathways, predicting polymorphism, and designing novel crystalline materials with desired physicochemical properties. This guide provides a detailed analysis of the single-crystal X-ray diffraction study of 2-Chloro-5-nitropyridine, focusing on its molecular geometry, intermolecular interactions, and the experimental basis for its structural determination.

Molecular Geometry and Conformation

The molecular structure of 2-Chloro-5-nitropyridine is characterized by a high degree of planarity. The non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square (r.m.s.) deviation of 0.090 Å.[3][4] This planarity is a key feature influencing its crystal packing. In some related structures, the nitro group can be significantly twisted with respect to the pyridine ring, but in this primary polymorph, it remains closely aligned with the plane of the ring.[3]

Caption: Molecular Structure of 2-Chloro-5-nitropyridine.

Crystallographic Data Analysis

The crystal structure of 2-Chloro-5-nitropyridine was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group $P\bar{1}$. The detailed crystallographic data are summarized in the table below.[3][4]

Parameter	Value
Chemical Formula	$C_5H_3ClN_2O_2$
Formula Weight	158.54 g/mol
Crystal System	Triclinic
Space Group	$P\bar{1}$
Unit Cell Dimensions	
a	3.7599 (8) Å
b	5.8641 (13) Å
c	7.0189 (15) Å
α	84.687 (3)°
β	89.668 (3)°
γ	76.020 (3)°
Volume (V)	149.50 (6) Å ³
Z	1
Calculated Density (D _x)	1.761 Mg m ⁻³
Radiation	Mo K α (λ = 0.71073 Å)
Temperature (T)	100 K
Absorption Coeff. (μ)	0.56 mm ⁻¹

Supramolecular Assembly: Intermolecular Interactions & Crystal Packing

The stability and arrangement of molecules within the crystal lattice are governed by a network of specific intermolecular interactions. In the case of 2-Chloro-5-nitropyridine, the packing is dominated by halogen bonds and non-classical hydrogen bonds.

Halogen Bonding: The Cl \cdots O Interaction

A prominent feature of the crystal structure is a short, directional contact between the chlorine atom of one molecule and an oxygen atom of the nitro group of an adjacent molecule.[3] The Cl \cdots O distance is 3.068 (4) Å, which is significantly shorter than the sum of their van der Waals radii (approx. 3.27 Å), indicating a strong halogen bond.[4] This interaction links the molecules into one-dimensional chains extending along the crystallographic axis.

C—H \cdots O Non-classical Hydrogen Bonds

These primary chains, formed by halogen bonds, are further consolidated into a layered structure. This is achieved through non-classical C—H \cdots O hydrogen bonds involving the second oxygen atom of the nitro group and hydrogen atoms of the pyridine ring.[3][4] These weaker, yet structurally significant, interactions provide cohesion between the halogen-bonded chains, resulting in the formation of a stable two-dimensional sheet-like architecture.

Caption: Key intermolecular interactions in the crystal of 2-Chloro-5-nitropyridine.

Experimental Protocols

Synthesis and Crystallization

2-Chloro-5-nitropyridine is typically synthesized via the chlorination of 2-hydroxy-5-nitropyridine.[2][5] A common laboratory-scale procedure is as follows:

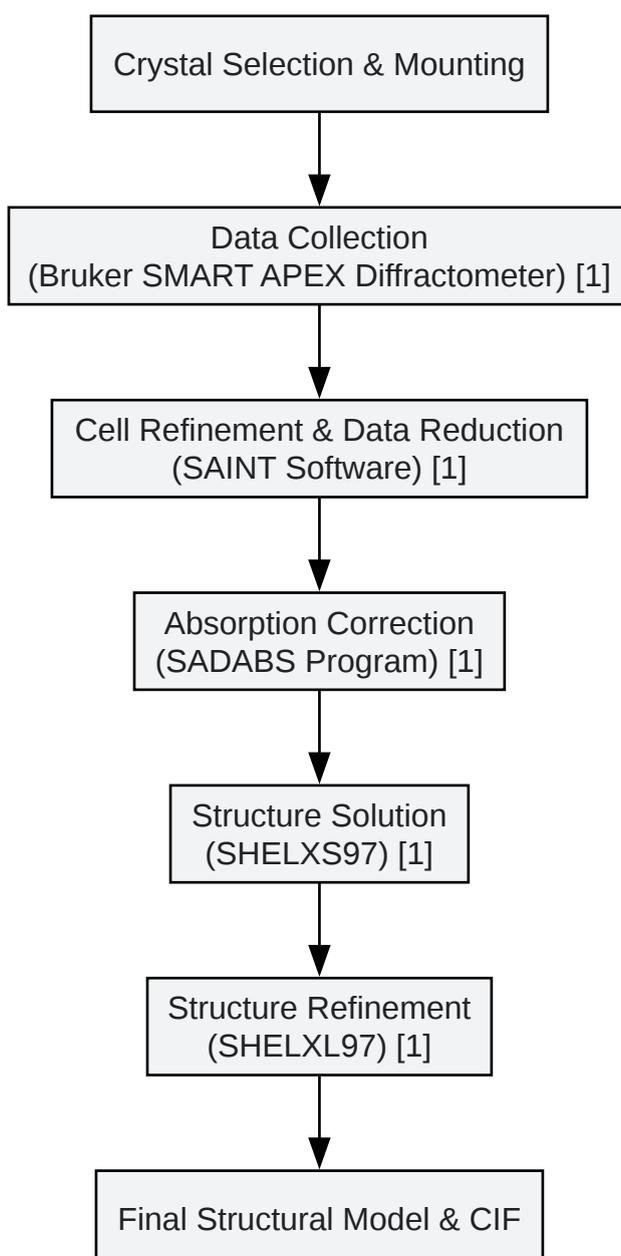
- **Reaction Setup:** 2-hydroxy-5-nitropyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][5] The reaction may be performed in the presence of a catalyst like DMF.
- **Reaction Conditions:** The mixture is heated, often to reflux, for several hours until the starting material is consumed (monitored by TLC).[2]
- **Work-up:** After cooling, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully poured into ice water.

- Purification: The resulting precipitate is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield crystalline 2-Chloro-5-nitropyridine.[5][6]

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound.

Single-Crystal X-ray Diffraction Workflow

The determination of the crystal structure follows a standardized workflow:



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Caption: Workflow for Single-Crystal X-ray Structure Determination.

- **Data Collection:** A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX). The crystal is cooled to a low temperature (100 K) to minimize thermal vibrations. Diffraction data are collected using Mo K α radiation.[4]
- **Data Reduction:** The raw diffraction data are processed to yield a set of unique reflections with their intensities and standard uncertainties. This step includes cell refinement and data reduction using software like SAINT.[4]
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods (e.g., with SHELXS97) and refined by full-matrix least-squares on F² (e.g., with SHELXL97).[4] An absorption correction is applied to account for the attenuation of X-rays by the crystal.[4]

Data Refinement Details

The quality of the final crystal structure model is assessed by several parameters.

Parameter	Value
R[F ² > 2 σ (F ²)]	0.056
wR(F ²)	0.143
Goodness-of-fit (S)	1.17
Measured Reflections	1379
Independent Reflections	1114
R(int)	0.022
Data / Restraints / Parameters	1114 / 3 / 91

These values indicate a well-refined and reliable crystal structure determination.[3][4]

Conclusion

The crystal structure of 2-Chloro-5-nitropyridine reveals a planar molecule that self-assembles into a layered architecture through a combination of Cl...O halogen bonds and C—H...O non-classical hydrogen bonds. This detailed structural knowledge, grounded in high-quality single-crystal X-ray diffraction data, is invaluable for researchers in drug development and materials science. It provides a blueprint for understanding the solid-state behavior of this important synthetic intermediate and for designing new materials with tailored supramolecular structures.

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